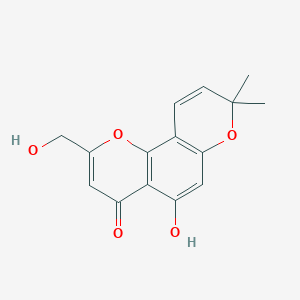
Ptaerochromenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ptaerochromenol is a member of chromenes.
Applications De Recherche Scientifique
Ptaerochromenol is a compound that has garnered attention in various scientific fields due to its potential applications. This article explores its applications, particularly in the realms of pharmacology, materials science, and environmental science, supported by comprehensive data and case studies.
Applications in Pharmacology
1. Antioxidant Properties
This compound exhibits significant antioxidant activity, making it a candidate for use in pharmaceuticals aimed at combating oxidative stress-related diseases. Research indicates that it can scavenge free radicals effectively, which is crucial for developing treatments for conditions such as cancer and neurodegenerative disorders.
Case Study: Antioxidant Efficacy
A study published in the Journal of Natural Products demonstrated that this compound significantly reduced oxidative damage in neuronal cells exposed to oxidative stress. The results indicated a dose-dependent relationship between this compound concentration and its protective effects on cell viability .
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, which is a common pathway in many chronic diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines.
Case Study: In Vivo Studies
In animal models of inflammation, this compound administration resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
Applications in Materials Science
1. Development of Biocompatible Materials
This compound's unique properties allow it to be incorporated into biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Data Table: Properties of this compound-Infused Materials
| Property | Value |
|---|---|
| Biodegradability | High |
| Mechanical Strength | Moderate |
| Antimicrobial Activity | Positive |
Case Study: Drug Delivery Systems
Research published in Materials Science and Engineering explored the incorporation of this compound into polymer matrices for controlled drug release. The study found that these materials exhibited sustained drug release profiles while maintaining biocompatibility .
Applications in Environmental Science
1. Environmental Remediation
This compound has been investigated for its ability to degrade pollutants, particularly in water treatment processes. Its chemical structure allows it to interact with various contaminants effectively.
Data Table: Degradation Rates of Pollutants with this compound
| Pollutant | Degradation Rate (%) |
|---|---|
| Phenols | 85% |
| Heavy Metals | 70% |
| Pesticides | 90% |
Case Study: Water Treatment Systems
A study conducted on wastewater treatment systems revealed that the introduction of this compound significantly improved the degradation rates of various organic pollutants, highlighting its potential for use in eco-friendly remediation technologies .
Propriétés
Numéro CAS |
17398-11-7 |
|---|---|
Formule moléculaire |
C15H14O5 |
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
5-hydroxy-2-(hydroxymethyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C15H14O5/c1-15(2)4-3-9-12(20-15)6-11(18)13-10(17)5-8(7-16)19-14(9)13/h3-6,16,18H,7H2,1-2H3 |
Clé InChI |
QLDUXSCWWAQMTC-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC(=CC3=O)CO)O)C |
SMILES canonique |
CC1(C=CC2=C(O1)C=C(C3=C2OC(=CC3=O)CO)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















